3-(4-nitro-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-6(11)1-2-8-3-5(7-4-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUTUMDUNFEAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolism of the Propanoic Acid Side Chain:the Propanoic Acid Side Chain is Likely to Undergo Metabolic Transformations Common to Carboxylic Acids.
The predicted biological transformation pathways are summarized in the table below, highlighting the key enzymes and intermediates.
| Transformation Pathway | Moiety | Key Enzymes | Predicted Intermediates/Products |
| Reductive Activation | Nitro Group | Nitroreductases (e.g., Cytochrome P450) | Nitro radical anion, nitroso, hydroxylamine (B1172632), amine |
| Glucuronidation | Propanoic Acid | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate |
| Amino Acid Conjugation | Propanoic Acid | Acyl-CoA synthetases, Acyl-CoA:amino acid N-acyltransferases | Amino acid conjugate |
Computational studies, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can be invaluable in modeling the interaction of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid with the active sites of metabolic enzymes like nitroreductases and UGTs to predict the likelihood and efficiency of these transformations.
Chemical Derivatization and Analog Design Based on 3 4 Nitro 1h Imidazol 1 Yl Propanoic Acid
Strategic Chemical Modifications at the Imidazole (B134444) Nitrogen (N-1) Position
The N-1 position of the imidazole ring in 3-(4-nitro-1H-imidazol-1-yl)propanoic acid is fundamentally occupied by the propanoic acid moiety, which dictates a significant aspect of the molecule's chemical character. Strategic modifications at this position, therefore, involve the synthesis of analogs bearing alternative N-1 substituents to probe the structure-activity relationships (SAR). The synthesis of such analogs typically starts from 4-nitroimidazole (B12731), which can be subjected to N-alkylation with a variety of alkylating agents.
Studies on the N-alkylation of 4-nitroimidazole have demonstrated a regioselective preference for the N-1 position, which is synthetically advantageous. This regioselectivity is influenced by factors such as the choice of base, solvent, and temperature. For instance, the use of potassium carbonate in acetonitrile (B52724) at elevated temperatures has been shown to efficiently yield N-1 alkylated products. By employing a range of alkyl halides or other electrophiles, a diverse library of N-1 substituted 4-nitroimidazole analogs can be generated. These modifications can introduce variations in lipophilicity, steric bulk, and electronic properties, all of which can profoundly impact the biological activity of the resulting compounds.
Table 1: Examples of N-1 Substituents Introduced to the 4-Nitroimidazole Scaffold
| N-1 Substituent | Rationale for Modification | Potential Impact on Properties |
| Short-chain alkyl groups (e.g., methyl, ethyl) | Baseline for SAR studies | Increased lipophilicity |
| Long-chain alkyl groups (e.g., butyl, hexyl) | Enhanced membrane permeability | Significantly increased lipophilicity |
| Aryl groups (e.g., phenyl, substituted phenyl) | Introduction of aromatic interactions | Altered electronic properties, potential for pi-stacking |
| Heterocyclic groups | Modulation of solubility and metabolic stability | Improved pharmacokinetic profile |
| Functionalized alkyl chains (e.g., containing hydroxyl, amino, or ether groups) | Introduction of hydrogen bonding capabilities, sites for further conjugation | Enhanced solubility and target interactions |
Exploration of Substitution Patterns on the Imidazole Carbon Atoms (C-2, C-5)
Further diversification of the this compound scaffold can be achieved by introducing substituents at the C-2 and C-5 positions of the imidazole ring. These positions are amenable to various chemical transformations, including halogenation, nitration, and metal-catalyzed cross-coupling reactions. The electronic nature of the nitro group at the C-4 position significantly influences the reactivity of the adjacent carbon atoms, guiding the regioselectivity of these modifications.
For instance, direct C-H arylation has emerged as a powerful tool for the functionalization of imidazole cores. Palladium- or nickel-catalyzed reactions can selectively introduce aryl groups at the C-5 position, with the nitro group acting as a directing group. The choice of catalyst and reaction conditions can be fine-tuned to achieve the desired substitution pattern. Similarly, halogenation at the C-5 position can provide a handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide array of substituents.
Modifications at the C-2 position are also feasible, often requiring a different synthetic strategy. The introduction of small alkyl groups, such as a methyl group, at C-2 has been a common strategy in the development of nitroimidazole-based drugs to modulate their biological activity and metabolic stability.
Table 2: Potential Substitutions on the Imidazole Carbon Atoms
| Position | Substituent | Synthetic Method | Purpose of Modification |
| C-5 | Aryl | C-H Arylation | Introduce steric bulk and electronic diversity |
| C-5 | Halogen (Br, Cl) | Halogenation | Intermediate for cross-coupling reactions |
| C-5 | Alkyl | Cross-coupling | Fine-tune lipophilicity |
| C-2 | Methyl | Multi-step synthesis from substituted imidazoles | Enhance metabolic stability |
| C-2 | Aryl | C-H Arylation | Explore alternative binding interactions |
Chemical Transformations and Homologation of the Propanoic Acid Moiety
The propanoic acid side chain of this compound is a prime target for chemical modification to alter the molecule's physicochemical properties and potential interactions with biological targets. The carboxylic acid functional group can readily undergo a variety of transformations, including esterification and amidation.
Esterification of the propanoic acid can be achieved through standard methods, such as Fischer esterification with various alcohols in the presence of an acid catalyst. This modification is often employed to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Amidation , the formation of an amide bond, is another key transformation. Reacting the carboxylic acid with a diverse range of primary and secondary amines, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can generate a library of amide derivatives. These amides can introduce new hydrogen bonding donors and acceptors, potentially leading to improved target binding affinity and selectivity.
Homologation , the process of extending the carbon chain, can also be explored. This can involve the synthesis of analogs with butanoic or pentanoic acid side chains, which can provide insights into the optimal chain length for biological activity. Conversely, chain-shortening to an acetic acid moiety can also be investigated.
Table 3: Derivatives of the Propanoic Acid Moiety
| Derivative | Reagents/Conditions | Expected Change in Properties |
| Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst | Increased lipophilicity, potential for prodrug strategy |
| Amide with primary amine | Primary amine, EDC/HOBt | Increased hydrogen bonding potential, altered solubility |
| Amide with secondary amine | Secondary amine, EDC/HOBt | Steric hindrance, modified hydrogen bonding |
| Homologated acid (Butanoic acid) | Multi-step synthesis | Altered spatial orientation of the carboxyl group |
Design and Synthesis of Hybrid Molecules Incorporating the this compound Framework
A contemporary strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single chemical entity with potentially synergistic or multi-target activity. The this compound framework is an excellent candidate for the development of such hybrids. The propanoic acid moiety serves as a convenient linker to attach other biologically active molecules.
The synthesis of these hybrid molecules typically involves the activation of the carboxylic acid of this compound, followed by reaction with a nucleophilic group (e.g., an amine or hydroxyl group) on the second pharmacophore. The choice of the second pharmacophore depends on the desired therapeutic application. For example, linking the nitroimidazole scaffold to molecules with known anticancer or antimicrobial properties could lead to compounds with enhanced potency or a broader spectrum of activity.
Combinatorial Synthesis and Library Generation of this compound Analogs
Combinatorial chemistry offers a powerful approach for the rapid synthesis of a large number of diverse analogs from a common scaffold. The structural features of this compound make it well-suited for the application of combinatorial synthesis strategies. A solid-phase synthesis approach could be envisioned where the propanoic acid moiety is anchored to a resin. This would allow for the efficient and systematic modification of other parts of the molecule.
For example, a library of C-5 substituted analogs could be generated by performing a series of parallel cross-coupling reactions on the resin-bound scaffold. Subsequently, the carboxylic acid could be cleaved from the resin or derivatized in situ with a library of amines to generate a diverse collection of amides. High-throughput screening of these libraries could then be employed to identify lead compounds with desired biological activities. While specific reports on the combinatorial synthesis of this compound analogs are not abundant, the principles of combinatorial chemistry are readily applicable to this versatile scaffold.
Spectroscopic and Structural Characterization Techniques Applied to 3 4 Nitro 1h Imidazol 1 Yl Propanoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-nitro-1H-imidazol-1-yl)propanoic acid, ¹H and ¹³C NMR are fundamental.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include two distinct singlets for the protons on the imidazole (B134444) ring and two triplets for the methylene (B1212753) (-CH₂-) groups of the propanoic acid side chain. Detailed ¹H- and ¹³C-NMR studies are crucial for distinguishing between isomers, such as 4-nitro and 5-nitro derivatives. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for the target compound is expected to show signals for the two sp² hybridized carbons of the imidazole ring, the carbon bearing the nitro group, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents. nih.govresearchgate.net
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the propanoic acid side chain and the N-1 position of the 4-nitroimidazole (B12731) ring. ipb.ptmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on typical chemical shifts for 4-nitroimidazole and propanoic acid moieties.
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Imidazole H-2 | ~8.0-8.5 (s) | ~138-142 |
| Imidazole H-5 | ~8.5-9.0 (s) | ~120-125 |
| Imidazole C-4 | - | ~145-150 |
| -CH₂- (adjacent to N) | ~4.5-4.8 (t) | ~45-50 |
| -CH₂- (adjacent to COOH) | ~2.8-3.1 (t) | ~30-35 |
| -COOH | ~10-12 (br s) | ~170-175 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. nih.gov For this compound (molecular formula C₆H₇N₃O₄), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.
Electrospray ionization (ESI) is a common technique used in conjunction with MS/MS for the analysis of nitroimidazole compounds. usda.gov In fragmentation analysis (MS/MS), the protonated molecular ion is fragmented, and the resulting daughter ions provide structural information. Typical fragmentation pathways for nitroimidazoles can involve the loss of the nitro group (NO₂) or other neutral losses. researchgate.netscispace.com For the title compound, fragmentation would likely involve cleavage of the propanoic acid side chain and fragmentation of the imidazole ring.
Table 2: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Exact Mass [M] | 185.04365 |
| Monoisotopic Mass [M+H]⁺ | 186.05093 |
| Key Fragment Ion [M-NO₂]⁺ | 139.05566 |
| Key Fragment Ion [M-COOH]⁺ | 140.05599 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of bonds. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid group will produce a very broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. docbrown.info The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Additional peaks corresponding to C-H, C-N, and C=C bonds of the imidazole ring and aliphatic chain will also be present. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying vibrations of symmetric, non-polar bonds. Theoretical calculations using Density Functional Theory (DFT) are often employed to help assign the observed vibrational bands in the IR and Raman spectra of nitroimidazole derivatives. researchgate.netnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 (strong) |
| Nitro Group (-NO₂) | Asymmetric N-O stretch | 1530-1560 (strong) |
| Nitro Group (-NO₂) | Symmetric N-O stretch | 1340-1370 (strong) |
| Imidazole Ring | C=C / C=N stretch | 1450-1600 |
| Alkyl Chain (-CH₂-) | C-H stretch | 2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. The 4-nitroimidazole moiety acts as a chromophore, responsible for the absorption of UV light. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net Computational methods like time-dependent DFT (TD-DFT) can be used to predict and interpret the electronic transitions observed in the UV-Vis spectra of nitroimidazole compounds. nih.gov
This technique is also a straightforward method for assessing the purity of a sample. The presence of impurities with different chromophores would result in additional absorption bands or a change in the shape of the main absorption peak. Furthermore, by creating a calibration curve, UV-Vis spectroscopy can be used for the quantitative determination of the compound's concentration according to the Beer-Lambert law. nih.gov
X-ray Crystallography for Single-Crystal Structure Determination and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By diffracting X-rays off a single crystal, one can obtain precise information on bond lengths, bond angles, and torsional angles.
While the specific crystal structure for this compound is not described in the provided results, analysis of related structures, such as derivatives of 4-nitroimidazole, provides valuable insights. researchgate.netresearchgate.netelsevierpure.com A crystal structure analysis would confirm the planarity of the 4-nitroimidazole ring and reveal the conformation of the flexible propanoic acid side chain. A critical feature of the crystal packing would be the formation of intermolecular hydrogen bonds, likely involving the carboxylic acid group, which can form dimers or extended networks with neighboring molecules. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 3 4 Nitro 1h Imidazol 1 Yl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecules. For 3-(4-nitro-1H-imidazol-1-yl)propanoic acid, these calculations can predict its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust method for investigating the geometric and electronic structure of molecules. A DFT analysis of this compound would typically be performed using a basis set such as B3LYP/6-31G(d,p) to obtain an optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. The electronic structure analysis would detail the distribution of electron density, identifying regions of high and low electron concentration, which are crucial for understanding the molecule's chemical behavior.
Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 (imidazole) | 1.38 Å |
| C4-N (nitro group) | 1.45 Å | |
| C-O (carboxyl) | 1.21 Å (double bond), 1.36 Å (single bond) | |
| Bond Angle | C2-N1-C5 (imidazole) | 108° |
| O-N-O (nitro group) | 125° | |
| Dihedral Angle | C5-N1-CH2-CH2 (propanoic acid chain) | ~175° |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is likely to be localized on the nitro-imidazole ring, a region rich in electrons. Conversely, the LUMO would also be associated with this aromatic system, particularly the electron-withdrawing nitro group, indicating its susceptibility to nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 |
| HOMO-LUMO Energy Gap | ΔE | 5.4 |
| Electronegativity | χ | 4.8 |
| Chemical Hardness | η | 2.7 |
| Electrophilicity Index | ω | 4.26 |
Note: The data in this table is hypothetical and intended to illustrate the outputs of such an analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro and carboxyl groups, indicating these as sites for hydrogen bonding and electrostatic interactions. The hydrogen atoms of the imidazole (B134444) ring and the carboxylic acid would exhibit positive potential. This analysis is critical for understanding how the molecule might be recognized and bind to a biological target.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound in a biological environment, such as in aqueous solution. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the energetic barriers between them. This is particularly important for the propanoic acid side chain, which can adopt various rotational conformations. Understanding the preferred conformations is essential for predicting how the molecule might fit into a binding site.
Molecular Docking Studies for Predicted Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. Although specific biological targets for this compound are not well-established, docking studies could be performed against potential targets based on the activity of similar nitroimidazole compounds, which are known to have antimicrobial and anticancer properties. For instance, docking studies could explore interactions with enzymes like nitroreductases or DNA. The results would be presented as a docking score, indicating the binding affinity, and a visualization of the binding mode, showing key interactions such as hydrogen bonds and hydrophobic contacts with the amino acid residues of the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model for this compound itself cannot be built in isolation, it could be included in a dataset of related nitroimidazole analogs to develop a predictive model. This model would use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity of new, unsynthesized analogs. The resulting QSAR equation would guide the design of novel compounds with potentially enhanced activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating where steric bulk or electrostatic charge modifications on the molecular scaffold would likely improve biological activity.
Mechanistic Predictions of Chemical Reactions and Biological Transformations
Computational chemistry and theoretical investigations serve as powerful tools to predict the reactivity and metabolic fate of novel chemical entities. For this compound, while direct computational studies on this specific molecule are not extensively available in the public domain, mechanistic predictions can be inferred from theoretical studies on analogous 4-nitroimidazole (B12731) and propanoic acid derivatives. These predictions are crucial for understanding its potential chemical reactivity and its behavior in biological systems.
Predicted Chemical Reactions
The chemical reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing 4-nitroimidazole ring and the propanoic acid side chain.
Pre Clinical and in Vitro Biological Evaluation of 3 4 Nitro 1h Imidazol 1 Yl Propanoic Acid and Its Analogs
Molecular Mechanisms of Action in Cellular and Subcellular Systems
The biological effects of 4-nitroimidazole (B12731) derivatives are intrinsically linked to the chemical properties of the nitro group and the imidazole (B134444) ring. These compounds typically function as prodrugs, requiring metabolic activation to exert their cytotoxic effects.
Interaction with Defined Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
The primary mechanism of action for many nitroimidazole compounds involves the formation of covalent adducts with essential cellular macromolecules, including proteins and nucleic acids, following reductive activation. acs.orgnih.gov Under hypoxic conditions, the nitro group is reduced to reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are highly reactive electrophiles. nih.gov These intermediates can then bind to nucleophilic sites on proteins and DNA, leading to cellular damage and death. nih.govnih.gov
While specific protein targets for 3-(4-nitro-1H-imidazol-1-yl)propanoic acid have not been definitively identified in the available literature, studies on other nitroimidazoles have shed light on potential interactions. For instance, the 2-nitroimidazole (B3424786) derivative pimonidazole (B1677889) is known to form adducts with thiol-containing proteins in hypoxic cells. acs.orgnih.gov Another 4-nitroimidazole derivative, nitrefazole, has been shown to be a potent inhibitor of aldehyde dehydrogenase, an enzyme crucial for alcohol metabolism. nih.gov
Regarding nucleic acids, reduced nitroimidazoles can induce DNA damage. nih.govnih.govnih.gov This damage is a consequence of the reactive intermediates binding to the DNA structure, which can disrupt replication and transcription, ultimately leading to cytotoxicity. nih.gov The interaction is generally non-specific in terms of sequence, with the reactivity being driven by the chemical nature of the reduced nitro group. nih.gov
Investigation of Hypoxia-Dependent Bioactivation Pathways
A hallmark of nitroimidazole action is its selective toxicity towards hypoxic cells, a feature that is exploited in cancer therapy. nih.govopenmedscience.comnoaa.gov This selectivity stems from the hypoxia-dependent bioactivation of the nitro group. nih.govopenmedscience.com In well-oxygenated (normoxic) cells, the one-electron reduction of the nitro group is a reversible process, as oxygen can readily re-oxidize the resulting nitro radical anion, regenerating the parent compound and producing superoxide. openmedscience.com
However, in the low-oxygen environment characteristic of solid tumors, the nitro radical anion can undergo further reduction to form the cytotoxic reactive nitrogen species. nih.gov This reductive activation is catalyzed by a variety of one- and two-electron reductases present in mammalian cells, such as NADPH-cytochrome P450 reductase. nih.gov The specific enzymes responsible for the bioactivation of this compound have not been explicitly detailed, but it is presumed to follow this general pathway. The conversion of the hydrophobic 2-nitroimidazole to the more hydrophilic 2-aminoimidazole under hypoxic conditions, catalyzed by nitroreductases, has been observed in other systems. acs.org
Modulation of Intracellular Signaling Cascades (e.g., Inflammasome Activation, Insulin (B600854) Signaling)
The direct effects of this compound on specific intracellular signaling cascades like inflammasome activation and insulin signaling are not well-documented. However, research on related compounds provides some insights into potential interactions.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Interestingly, a study on the 5-nitroimidazole derivative, levornidazole, demonstrated its ability to suppress the activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18. openmedscience.com This suggests that nitroimidazole scaffolds may possess anti-inflammatory properties by modulating this pathway. Whether this compound shares this activity requires further investigation.
Regarding insulin signaling, a study on the microbially produced metabolite imidazole propionate (B1217596), which shares the imidazole and propionate moieties but lacks the nitro group, has been shown to impair insulin signaling. nih.gov This impairment occurs through the activation of the p38γ/mTORC1 pathway. nih.gov It is important to note that this finding is for a different compound, and the presence of the nitro group in this compound would significantly alter its electronic properties and biological activity. There is evidence that other imidazole-containing compounds, such as the benzimidazole (B57391) derivatives albendazole (B1665689) and lansoprazole, may have potential antidiabetic activity, possibly through modulation of AMPK and PPARγ pathways. mdpi.com However, direct evidence linking 4-nitroimidazole derivatives to the modulation of insulin resistance is still emerging. researchgate.netmdpi.com
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of this compound and its analogs is governed by the interplay of its structural features, primarily the nitro group and the propanoic acid side chain.
Impact of the Nitro Group and its Reduction Potential on Biological Outcomes
The position of the nitro group on the imidazole ring is a critical determinant of biological activity. mdpi.commdpi.com Comparative studies have often shown that 5-nitroimidazole derivatives exhibit greater antimicrobial activity than their 4-nitroimidazole counterparts. mdpi.com The electron-withdrawing nature of the nitro group is essential for the molecule's biological action, as it facilitates the reductive bioactivation process. researchgate.net The one-electron reduction potential is a key parameter, with more easily reduced compounds generally showing higher activity under hypoxic conditions. mdpi.com
The reduction of the nitro group is a prerequisite for cytotoxicity. researchgate.net The stability of the resulting nitro radical anion can be influenced by other substituents on the imidazole ring. For instance, the presence of an acidic hydrogen, such as in a carboxylic acid group, can modulate the kinetic stability of the nitro radical anion, thereby affecting its biological activity. researchgate.net
Role of the Propanoic Acid Side Chain in Ligand-Target Recognition and Activity
The propanoic acid side chain at the N-1 position of the imidazole ring plays a significant role in the molecule's physicochemical properties and its interaction with biological systems. The carboxylic acid moiety can influence the compound's solubility, distribution, and ability to interact with specific binding sites on target molecules.
While specific SAR studies detailing the propanoic acid side chain of this compound are limited, research on other imidazole-propanoic acid derivatives highlights the importance of this functional group. For example, in a series of 3-(2-alkyl-1H-imidazole-4-yl)-propionic acid derivatives, the nature of the alkyl group was found to be important for anti-mycobacterium tuberculosis activity. nih.gov The length and flexibility of an alkyl chain linker between two imidazole rings, a strategy to increase the likelihood of binding to different target sites, has also been explored. finechem-mirea.ru
Influence of Substituents on the Imidazole Ring on Potency and Selectivity
The potency and selectivity of nitroimidazole analogs are intricately linked to the nature and position of substituents on the imidazole ring. The electron-withdrawing nitro group is a key feature for many of their biological activities, particularly their use as radiosensitizers and antimicrobial agents. The position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly impacts the electron affinity and, consequently, the biological efficacy of the compounds. nih.gov For instance, 2-nitroimidazoles generally exhibit greater electron affinity and, therefore, higher potency as radiosensitizers compared to their 5-nitroimidazole counterparts. nih.gov
Modifications to the side chain attached to the imidazole nitrogen also play a crucial role in determining the pharmacological profile. For example, the introduction of polar groups, such as morpholine (B109124) or pyridinylmethylamine, into the side chain of 5-nitroimidazole carboxamides has been shown to enhance their activity against Giardia lamblia. nih.gov Specifically, compounds with these polar moieties demonstrated approximately four-fold greater potency than the parent drug, metronidazole (B1676534). nih.gov
Furthermore, the replacement of the imidazole core with other heterocycles, like piperidine, has been investigated to modulate activity. While this substitution can sometimes lead to a decrease in affinity for the target, in certain structural classes, such as some ether derivatives of histamine (B1213489) H3-receptor antagonists, it has been successfully applied to maintain or even improve in vivo potency. nih.gov
The synthesis of hybrid molecules, where the nitroimidazole moiety is combined with other pharmacologically active scaffolds like thiazole, has also been explored. nih.gov This approach aims to leverage the biological properties of both heterocyclic systems to potentially enhance therapeutic action. nih.gov Such structural modifications underscore the importance of the substituent landscape on the imidazole ring in fine-tuning the potency and selectivity of these compounds for various therapeutic targets.
In Vitro Assays for Profiling Biological Activities
A variety of in vitro assays are employed to characterize the biological effects of this compound and its analogs. These assays are crucial for understanding their mechanism of action and identifying promising candidates for further development.
While specific enzyme inhibition data for this compound is not extensively detailed in the public domain, the broader class of nitroimidazoles is known to undergo bioreductive activation by nitroreductase enzymes, particularly under hypoxic conditions. This process is fundamental to their selective toxicity in anaerobic organisms and hypoxic tumor cells. Assays that measure the activity of these nitroreductases in the presence of the compounds can provide insight into their mechanism of action.
In the context of anti-inflammatory research, cyclooxygenase (COX) inhibition assays are standard. For novel 1,3,4-oxadiazole (B1194373) derivatives, which share heterocyclic motifs with imidazole compounds, their ability to inhibit COX-1 and COX-2 isoenzymes has been evaluated in vitro. mdpi.com Such assays are critical in identifying compounds with potential anti-inflammatory properties. mdpi.com
Cell-based assays are fundamental to evaluating the biological activity of nitroimidazole derivatives. For anticancer research, cytotoxicity is assessed against a panel of human cancer cell lines. For example, novel 4-nitroimidazole analogs have been screened against various cancer cell lines, including pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and glioblastoma (LN-229), to determine their half-maximal inhibitory concentrations (IC50). researchgate.netresearchgate.net These assays help identify compounds with potent antiproliferative activity. researchgate.netresearchgate.net
The cytotoxic effects of newly synthesized imidazole derivatives are often evaluated using the MTT assay, which measures cell viability. nih.gov This method is widely used to screen for potential anticancer agents. nih.gov
The antiprotozoal activity of nitroimidazole compounds is a key area of investigation. In vitro susceptibility testing is performed against various protozoan parasites to determine their efficacy. For instance, novel nitroimidazole carboxamides have been evaluated for their activity against G. lamblia, E. histolytica, and T. vaginalis. nih.govcabidigitallibrary.org The results are typically reported as EC50 values, which represent the concentration of the compound that inhibits 50% of the parasite growth. nih.gov
Several studies have demonstrated that certain nitroimidazole derivatives exhibit potent activity against metronidazole-resistant strains of G. lamblia, highlighting their potential to overcome existing drug resistance. nih.govnih.gov The minimum inhibitory concentration (MIC) is another important parameter determined in these studies, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. nih.gov
| Compound/Analog | Organism | EC50 (µM) | Reference |
|---|---|---|---|
| Metronidazole | G. lamblia (MtzS WB) | 6.1 | nih.gov |
| Metronidazole | G. lamblia (MtzR) | 18 | nih.gov |
| Nitroimidazole Carboxamide 8f | G. lamblia (MtzS WB) | 1.6 | nih.gov |
| Nitroimidazole Carboxamide 8h | G. lamblia (MtzS WB) | 1.6 | nih.gov |
| Metronidazole | E. histolytica | 5.0 | nih.gov |
| Novel Nitroimidazole Compounds | E. histolytica | 1.7 - 5.1 | nih.gov |
| Metronidazole | T. vaginalis | 0.8 | cabidigitallibrary.org |
| Novel Nitroimidazole Compounds | T. vaginalis | 0.6 - 1.4 | nih.gov |
Nitroimidazoles are well-known for their ability to sensitize hypoxic tumor cells to radiation. In vitro radiosensitization is typically evaluated using clonogenic survival assays. nih.gov In these experiments, hypoxic cancer cells are treated with the compound and then exposed to varying doses of radiation. The sensitizer (B1316253) enhancement ratio (SER) is then calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required in its presence. nih.gov
The efficacy of radiosensitization is strongly influenced by the electron affinity of the nitroimidazole derivative. nih.gov Novel 2-nitroimidazole compounds have been shown to exert high hypoxic cytotoxic and radiosensitizing effects in both lymphoma and glioblastoma cell lines, often with minimal toxicity under normal oxygen conditions (normoxia). nih.gov The mechanism of action under hypoxia can involve targeting mitochondria, leading to oxidative stress and apoptosis. nih.gov
| Compound | Cell Line | Condition | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Metronidazole | L1210 leukemia | Hypoxic | DMF | 2.2 | osti.gov |
| Ro 7-0582 | L1210 leukemia | Hypoxic | DMF | 2.8 | osti.gov |
| PRC (a 2-nitroimidazole) | Lymphoma & Glioblastoma | Hypoxic | High radiosensitizing action | nih.gov |
DMF: Dose Modifying Factor
The anti-inflammatory and immunomodulatory properties of imidazole-containing compounds are also an area of active research. In vitro assays using various immune cells are employed to investigate these effects. For example, the production of nitric oxide (NO), a key inflammatory mediator, by macrophages can be measured. nih.gov The inhibition of NO production is indicative of potential anti-inflammatory activity. nih.gov
Furthermore, the effects of these compounds on the proliferation and function of different lymphocyte populations, such as T cells and B cells, can be assessed. nih.gov Cytokine profiling, where the levels of pro-inflammatory and anti-inflammatory cytokines produced by immune cells are measured, is another common technique to evaluate immunomodulatory effects. unife.itmdpi.com For instance, the analysis of cytokines in macrophages and bronchial cells after stimulation with lipopolysaccharide (LPS) can reveal the anti-inflammatory potential of a test compound. unife.it
Anticonvulsant Activity in In Vitro Neuronal Models
The evaluation of anticonvulsant properties of novel chemical entities often begins with in vitro screening models that provide insights into their potential mechanisms of action at the cellular level. These models include cultured hippocampal neurons, brain slice preparations, and cell lines expressing specific ion channels. researchgate.net Such systems allow for the detailed study of a compound's effect on neuronal excitability, synaptic transmission, and its ability to counteract chemically or electrically induced seizure-like activity. researchgate.net Key mechanisms often investigated include the modulation of voltage-gated sodium and calcium channels, enhancement of GABAergic inhibition, and reduction of glutamatergic excitotoxicity. nih.gov
While direct experimental data on the anticonvulsant activity of this compound in in vitro neuronal models is not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has been a subject of interest in the development of new antiepileptic drugs. nih.gov For instance, various benzimidazole derivatives have been synthesized and evaluated, showing promise in preclinical animal models. nih.gov These initial screenings, typically conducted in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, serve as predictors for efficacy against generalized tonic-clonic and absence seizures, respectively. nih.govfrontiersin.orgnih.gov
The propanoic acid moiety itself is also found in established anticonvulsant drugs like Valproic acid, suggesting that this structural feature can contribute to antiepileptic activity. researchgate.net Studies on other propionic acid amide derivatives have demonstrated significant anticonvulsant effects in the MES model. valleyinternational.net The potential anticonvulsant activity of this compound would likely stem from a combination of the pharmacophoric features of the nitroimidazole ring and the propanoic acid side chain. Future in vitro studies would be necessary to elucidate its specific mechanism, potentially involving patch-clamp electrophysiology on cultured neurons to assess modulation of ion channel currents or neurochemical assays to measure effects on neurotransmitter systems.
Below is a table summarizing the anticonvulsant activities of representative analog compounds evaluated in preclinical models.
| Compound Class | Specific Analog | Screening Model | Observed Activity |
|---|---|---|---|
| Benzimidazole Carbothioamide | Analog 4e | MES & scPTZ | Exhibited potent activity in both models. nih.gov |
| Benzimidazole Carbothioamide | Analog 4g | MES & scPTZ | Showed significant protection. nih.gov |
| Pyrrolidine-2,5-dione | Compound 14 | MES, scPTZ, 6 Hz | ED50 MES = 49.6 mg/kg; ED50 scPTZ = 67.4 mg/kg. nih.gov |
| β,β-Diphenyl Propionic Acid Amide | Various Derivatives | MES | Demonstrated a significant level of anticonvulsant activity. valleyinternational.net |
Investigation of Angiotensin II Receptor Antagonism in Cell-Free Systems
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its primary effector, angiotensin II, exerts its physiological effects by binding to specific receptors, principally the Angiotensin II Type 1 (AT1) receptor. nih.gov Blockade of this receptor is a well-established therapeutic strategy for managing hypertension. nih.gov The imidazole scaffold is a core structural component of the first clinically successful non-peptide AT1 receptor blockers (ARBs), known as "sartans," with Losartan being the prototypical example. nih.govnih.gov
The investigation of potential AT1 receptor antagonism is frequently conducted using cell-free systems, such as radioligand binding assays. researchgate.netnih.gov These in vitro assays utilize membrane preparations from cells overexpressing the target receptor (e.g., AT1). The assay measures the ability of a test compound to compete with and displace a radiolabeled form of angiotensin II or a known antagonist from the receptor binding site. researchgate.net The results are typically expressed as an IC50 value (the concentration of the compound that inhibits 50% of specific binding) or a Ki value (inhibition constant), which reflects the compound's binding affinity for the receptor. diva-portal.org
The table below presents the binding affinities of several imidazole-based ARBs and related analogs for the AT1 receptor, illustrating the structure-activity relationships within this class of compounds.
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Phenylthiazole Analog 6 | AT1R | 26 nM diva-portal.org |
| Phenylthiazole Analog 10 | AT1R | 8.5 nM diva-portal.org |
| Phenylthiazole Analog 24 | AT2R | 5.8 nM (High affinity for AT2 receptor) diva-portal.org |
| Losartan | AT1R | ~10-20 nM (Varies by study) |
Investigation of Metabolites and their Biological Relevance in In Vitro Systems
Understanding the metabolic fate of a compound is crucial for preclinical development, as metabolites can possess their own biological activity or toxicity. In vitro systems are indispensable tools for these investigations, with liver subcellular fractions, such as microsomes and S9 fractions, being the most commonly used. mdpi.comresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, particularly Phase I cytochrome P450 (CYP) enzymes and Phase II conjugating enzymes, allowing for the identification of metabolic pathways in a controlled environment. mdpi.comdls.com
For nitroimidazole compounds, metabolism typically involves two primary routes: reduction of the nitro group and oxidation of the imidazole ring or its side chains. niscpr.res.inacs.org The reductive activation of the nitro group is often a key step for the biological activity of this class of compounds, particularly their antimicrobial and anti-parasitic effects, leading to the formation of reactive intermediates like nitroso and hydroxylamine species. niscpr.res.inacs.org
While the specific metabolic profile of this compound has not been detailed, predictions can be made based on related structures like metronidazole and fexinidazole (B1672616). In vitro studies using human liver microsomes have shown that metronidazole is metabolized to a primary hydroxy metabolite and a secondary acid metabolite. nih.govnih.govnih.gov The hydroxy metabolite retains a significant portion of the parent compound's biological activity. nih.govnih.gov Similarly, fexinidazole is rapidly metabolized to its active sulfoxide (B87167) and sulfone metabolites. acs.org
Therefore, potential metabolic pathways for this compound in an in vitro liver microsome system could include:
Nitro-reduction: Conversion of the 4-nitro group to a 4-amino or 4-hydroxylamino group. These metabolites could have different biological activities and are often implicated in the mechanism of action or toxicity.
Hydroxylation: Oxidation of the imidazole ring or the aliphatic propanoic acid chain.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites or the carboxylic acid group.
The biological relevance of these potential metabolites would need to be determined by isolating or synthesizing them and then evaluating their activity in the same in vitro assays used for the parent compound (e.g., anticonvulsant and receptor binding assays). The formation of reactive intermediates from nitro-reduction could also be investigated for potential protein alkylation and cytotoxicity using in vitro models. nih.gov
The following table summarizes known metabolites of other nitroimidazole drugs and their biological activities.
| Parent Compound | Metabolite | Biological Relevance |
|---|---|---|
| Metronidazole | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydroxy metabolite) | Retains 30-65% of the parent compound's antimicrobial activity. nih.gov |
| Metronidazole | 2-methyl-5-nitroimidazole-1-acetic acid (Acid metabolite) | Considered inactive. nih.gov |
| Fexinidazole | Fexinidazole sulfoxide (Fex-SO) | Major active metabolite against intracellular parasites. acs.org |
| Fexinidazole | Fexinidazole sulfone (Fex-SO2) | Major active metabolite; shows some off-target effects (hERG inhibition). acs.org |
Analytical Method Development for Research on 3 4 Nitro 1h Imidazol 1 Yl Propanoic Acid
Chromatographic Techniques for Separation, Purification, and Quantification
Chromatographic methods are indispensable for the separation of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid from reaction mixtures, for its purification to a high degree, and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroimidazole compounds. oup.comresearchgate.net For this compound, a reversed-phase HPLC method would be a logical starting point. The development of such a method would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time.
Method Development:
A typical approach would involve screening various stationary phases, such as C18 or C8 columns, and mobile phases. researchgate.netsielc.com A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be investigated. oup.com The pH of the aqueous phase would be a critical parameter to control the ionization state of the propanoic acid moiety and achieve optimal separation. Gradient elution may be employed to ensure the timely elution of the compound while also separating it from potential impurities. oup.com
Validation:
Once an optimal method is developed, it must be validated to ensure its reliability. Validation would be performed in accordance with established guidelines and would assess parameters such as:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Below is an illustrative data table summarizing hypothetical HPLC method parameters and validation results for this compound.
| Parameter | Proposed Condition/Result |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm |
| Retention Time | Approx. 8.5 min |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
For the detection of trace amounts of this compound and the identification of its potential metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection.
The development of an LC-MS/MS method would leverage the chromatographic separation established in the HPLC method development, coupled with a mass spectrometer. The mass spectrometer would be optimized for the specific detection of the target compound. This typically involves tuning the instrument to the parent ion of this compound and then identifying characteristic product ions following fragmentation.
Multiple Reaction Monitoring (MRM) would be employed for quantification, providing high selectivity and sensitivity. nih.gov This involves monitoring a specific precursor-to-product ion transition.
An illustrative table of hypothetical LC-MS/MS parameters for the analysis of this compound is presented below.
| Parameter | Proposed Condition |
| Liquid Chromatography | |
| Column | UPLC C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments of the parent molecule |
| Monitored Transitions (MRM) | Transition 1 (for quantification)Transition 2 (for confirmation) |
| Limit of Quantification (LOQ) | Sub-ng/mL level |
Development of Spectroscopic Methods for Detection and Quantification in Complex Matrices
Spectroscopic methods, particularly UV-Visible spectrophotometry, can be developed for the rapid quantification of this compound, especially in simpler matrices or for in-process controls where the high specificity of chromatography is not required.
The development of a UV-Visible spectroscopic method would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. jetir.org The nitroimidazole chromophore is expected to exhibit strong absorbance in the UV region. jetir.orgdoaj.org A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve would be used to determine the concentration of the compound in unknown samples.
The method would be validated for linearity, accuracy, and precision within a defined concentration range. While less specific than chromatographic methods, UV-Visible spectroscopy can be a cost-effective and high-throughput analytical tool.
A hypothetical summary of a developed UV-Visible spectroscopic method is provided in the table below.
| Parameter | Proposed Condition/Result |
| Solvent | Methanol or 0.1 N HCl |
| Wavelength of Max. Absorbance (λmax) | Approx. 320 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
Quality Control and Impurity Profiling in Research Material Synthesis
Ensuring the quality of a synthesized research material is critical for the reliability and reproducibility of experimental results. A comprehensive quality control strategy for this compound would involve a battery of analytical tests to confirm its identity, purity, and stability. arborpharmchem.combulatpharmaceutical.com
Impurity Profiling:
The synthesis of this compound can potentially lead to the formation of impurities, which may include unreacted starting materials, by-products, or degradation products. researchgate.net The identification and quantification of these impurities are crucial aspects of quality control.
The developed HPLC and LC-MS/MS methods would be the primary tools for impurity profiling. The HPLC method would be used to determine the purity of the synthesized material and to quantify any detected impurities. The LC-MS/MS method would be employed for the structural elucidation of unknown impurities.
A hypothetical impurity profile for a batch of this compound is presented in the following table.
| Impurity | Retention Time (min) | Identification Method | Level (%) |
| Starting Material 1 | 4.2 | HPLC, LC-MS/MS | < 0.1 |
| Starting Material 2 | 6.8 | HPLC, LC-MS/MS | < 0.1 |
| Unknown Impurity A | 9.5 | LC-MS/MS | 0.2 |
| Unknown Impurity B | 11.1 | LC-MS/MS | 0.15 |
Quality Control Specifications:
Based on the impurity profile and the results of other analytical tests (e.g., melting point, NMR, elemental analysis), a set of specifications for the release of a batch of this compound would be established. These specifications would define the acceptable limits for purity, individual impurities, and other quality attributes.
| Test | Specification |
| Appearance | White to off-white solid |
| Identity (by FTIR and ¹H NMR) | Conforms to structure |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Unknown Impurity | ≤ 0.2% |
| Total Impurities | ≤ 1.0% |
| Water Content (by Karl Fischer) | ≤ 0.5% |
| Residual Solvents (by GC) | Within acceptable limits |
Future Research Directions and Translational Prospects for 3 4 Nitro 1h Imidazol 1 Yl Propanoic Acid Chemistry
Design and Synthesis of Advanced Nitroimidazole Scaffolds with Tuned Reactivity Profiles
The synthesis of N-alkyl-substituted nitroimidazoles can be achieved through various alkylation reactions. For instance, the alkylation of 4-nitroimidazole (B12731) is sensitive to the reaction conditions, with the choice of solvent and base influencing the yield and regioselectivity. derpharmachemica.com The propanoic acid side chain of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
The reactivity of the nitroimidazole core is largely dictated by the electron-withdrawing nature of the nitro group, which makes the imidazole (B134444) ring susceptible to nucleophilic attack and reduction. The electrochemical properties of 4-nitroimidazole derivatives indicate that substitutions on the imidazole ring can modulate the reduction potential of the nitro group. For example, the introduction of methyl and hydroxymethyl groups can make the nitro compound more easily reducible. uchile.cl This tunable reactivity is crucial for the design of advanced scaffolds with specific biological activities. By systematically modifying the substituents on the imidazole ring and the propanoic acid side chain, it is possible to fine-tune the electronic properties and, consequently, the reactivity profile of the molecule. This could lead to the development of compounds with enhanced selectivity for specific biological targets or improved activation under particular physiological conditions, such as hypoxia.
Table 1: Factors Influencing the Reactivity of 4-Nitroimidazole Scaffolds
| Factor | Influence on Reactivity | Reference |
| Position of the Nitro Group | Affects the electronic distribution and reduction potential of the imidazole ring. | derpharmachemica.com |
| Substituents on the Imidazole Ring | Can modulate the ease of reduction of the nitro group. | uchile.cl |
| Nature of the N-substituent | Influences the lipophilicity and pharmacokinetic properties of the molecule. | openmedicinalchemistryjournal.com |
| Reaction Conditions in Synthesis | Solvent and base can affect the yield and regioselectivity of N-alkylation. | derpharmachemica.com |
Identification of Novel Biological Targets and Pathways Influenced by the Compound or its Derivatives
The biological activity of nitroimidazoles is intrinsically linked to the reduction of the nitro group. researchgate.net Under hypoxic conditions, such as those found in solid tumors and anaerobic bacterial infections, the nitro group can be enzymatically reduced to form reactive intermediates, including the nitro radical anion and hydroxylamine (B1172632) derivatives. researchgate.net These reactive species can covalently bind to and damage cellular macromolecules like DNA and proteins, leading to cytotoxicity. niscpr.res.in This mechanism forms the basis for the use of nitroimidazoles as hypoxia-selective drugs and radiosensitizers. openmedscience.comnih.gov
While DNA is a well-established target for activated nitroimidazoles, other potential biological targets and pathways influenced by this compound and its derivatives remain to be fully elucidated. The reactive intermediates generated from the reduction of the nitro group could potentially interact with a variety of cellular components, thereby modulating different signaling pathways. For instance, some imidazole derivatives have been shown to target proteins like cRAF-kinase. openmedicinalchemistryjournal.com Furthermore, recent studies on novel 4-nitroimidazole analogues have suggested that they may exert their anticancer effects by targeting enzymes such as cyclin-dependent kinase 2 (CDK2). nih.gov A comprehensive investigation using proteomics, metabolomics, and other systems biology approaches could help to identify novel protein targets and signaling pathways affected by this class of compounds.
Development of Chemical Probes and Imaging Agents Based on the this compound Structure
The selective accumulation of nitroimidazoles in hypoxic tissues makes them attractive scaffolds for the development of imaging agents to detect and quantify hypoxia in tumors. nih.gov Several nitroimidazole-based imaging agents have been developed by conjugating the nitroimidazole core to a signaling moiety, such as a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. frontiersin.orgresearchgate.net The propanoic acid side chain of this compound offers a convenient site for conjugation to various imaging probes.
For example, the carboxylic acid group can be readily coupled to an amine-containing chelator for radiolabeling with metallic radionuclides like Gallium-68 or Technetium-99m. openmedscience.com The resulting radiolabeled compound could then be used as a PET or SPECT tracer for non-invasive imaging of tumor hypoxia. Furthermore, the propanoic acid moiety could also be used to attach fluorescent dyes for optical imaging applications. The development of such chemical probes would be invaluable for preclinical research and could have translational potential for clinical diagnostics, allowing for the stratification of patients who are most likely to benefit from hypoxia-targeted therapies.
Table 2: Examples of Nitroimidazole-Based Imaging Agents
| Imaging Modality | Radionuclide/Probe | Nitroimidazole Scaffold | Application | Reference |
| PET | 18F | 2-Nitroimidazole (B3424786) (e.g., FMISO) | Tumor Hypoxia Imaging | frontiersin.org |
| PET | 68Ga | 2-Nitroimidazole | Tumor Hypoxia Imaging | frontiersin.org |
| SPECT | 99mTc | 2-Nitroimidazole | Tumor Hypoxia Imaging | openmedscience.com |
| PET | 62Cu/64Cu | 2-Nitroimidazole | Tumor Hypoxia Imaging | frontiersin.org |
Integration of the Compound into Advanced Experimental Models for Mechanistic Elucidation
Advanced experimental models are crucial for elucidating the mechanism of action of novel compounds and for evaluating their therapeutic potential. This compound and its derivatives can be integrated into various in vitro and in vivo models to study their effects on cellular and physiological processes.
In vitro, the compound can be tested in cancer cell lines cultured under both normoxic and hypoxic conditions to assess its hypoxia-selective cytotoxicity. nih.gov Three-dimensional (3D) tumor spheroid models can provide a more physiologically relevant system to study the penetration and efficacy of the compound in a tumor-like microenvironment. Furthermore, the compound can be used in combination with ionizing radiation in these models to evaluate its potential as a radiosensitizer. nih.gov
In vivo, the compound can be administered to animal models of cancer to evaluate its anti-tumor efficacy, pharmacokinetics, and biodistribution. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose. frontiersin.org The use of advanced imaging techniques, as described in the previous section, can be combined with these animal models to visualize the accumulation of the compound in tumors and to monitor the response to treatment.
Exploration of Synergistic Effects with Other Experimental Modalities in Research Settings
The unique mechanism of action of nitroimidazoles, particularly their activation under hypoxic conditions, suggests that they may have synergistic effects when combined with other therapeutic modalities. The exploration of such synergistic interactions is a promising area of research for enhancing the efficacy of cancer treatment.
One of the most well-studied synergistic effects of nitroimidazoles is with radiation therapy. tandfonline.com By sensitizing hypoxic tumor cells to the effects of radiation, nitroimidazoles can potentially improve the therapeutic outcome of radiotherapy. nih.govnih.gov The potential of this compound as a radiosensitizer should be investigated in preclinical models.
In addition to radiotherapy, nitroimidazoles may also exhibit synergistic effects with certain chemotherapeutic agents. For example, by disrupting the hypoxic tumor microenvironment, these compounds could potentially enhance the efficacy of drugs that are less effective in hypoxic conditions. Furthermore, in the context of infectious diseases, nitroimidazoles have been shown to have synergistic effects when used in combination with other antibiotics. asm.orgnih.govnih.gov The potential for synergistic interactions between this compound and other antimicrobial agents warrants further investigation.
Q & A
Q. What are the recommended safety protocols for handling 3-(4-nitro-1H-imidazol-1-yl)propanoic acid in laboratory settings?
Methodological Answer:
- Handling: Avoid skin/eye contact and inhalation of dust or vapors. Use fume hoods, nitrile gloves, and lab coats. Work surfaces must be free of ignition sources due to nitro group reactivity .
- Storage: Keep containers tightly sealed in dry, ventilated areas at room temperature. Protect from static discharge and humidity to prevent decomposition .
- Emergency Response: For spills, use inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent unintended reactions. For exposure, flush eyes/skin with water for ≥15 minutes and seek medical attention .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- FTIR: Identify functional groups (e.g., nitro stretching at ~1336–1548 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- 1H NMR: Assign aromatic protons (δ 8.39 ppm for nitroaryl groups) and propanoic acid protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate purity .
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer:
- Reaction Conditions: Use reflux in high-boiling solvents (e.g., xylene) with oxidizing agents (e.g., chloranil) to facilitate nitro group introduction. Monitor reaction progress via TLC .
- Purification: Recrystallize from methanol or ethanol to remove unreacted imidazole precursors. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for tautomeric forms of this compound?
Methodological Answer:
Q. What strategies are effective for designing derivatives of this compound to study nitro-group reactivity?
Methodological Answer:
- Electrophilic Substitution: Introduce halogens or methyl groups at the imidazole ring’s 2-position to modulate electron density and nitro group stability .
- Reduction Studies: Catalytic hydrogenation (Pd/C, H₂) or enzymatic reduction to explore nitro-to-amine conversion pathways. Monitor intermediates via LC-MS .
Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?
Methodological Answer:
Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding modes with proteins (e.g., nitroreductases) using AutoDock Vina. Validate with mutagenesis studies on key residues .
- QSAR Modeling: Correlate substituent effects (Hammett σ values) with bioactivity to predict optimized structures .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
